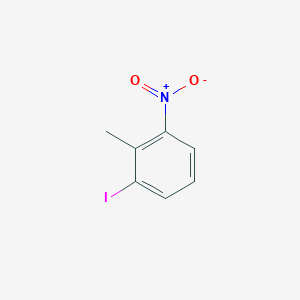

1-Iodo-2-methyl-3-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-iodo-2-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO2/c1-5-6(8)3-2-4-7(5)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVAKFJFOGUFJON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468219 | |

| Record name | 1-iodo-2-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41252-98-6 | |

| Record name | 1-iodo-2-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 1-Iodo-2-methyl-3-nitrobenzene

CAS Number: 41252-98-6

This technical guide provides a comprehensive overview of 1-Iodo-2-methyl-3-nitrobenzene, a halogenated nitroaromatic compound. The information is curated for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity and Properties

This compound is a substituted aromatic compound with the molecular formula C₇H₆INO₂.[1] Its structure consists of a benzene ring functionalized with an iodine atom, a methyl group, and a nitro group at positions 1, 2, and 3, respectively.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | 1-Iodo-3-methyl-2-nitrobenzene | 1-Iodo-2-nitrobenzene |

| CAS Number | 41252-98-6[1] | 52414-99-0[2] | 609-73-4[3] |

| Molecular Formula | C₇H₆INO₂[1] | C₇H₆INO₂[2] | C₆H₄INO₂[3] |

| Molecular Weight | 263.03 g/mol | 263.034 g/mol [2] | 249.01 g/mol [3] |

| Physical Form | Solid[1] | Not specified | Yellow-green powder[3] |

| Purity | 98%[1] | 95.0%[2] | Not specified |

| Storage Conditions | Keep in dark place, sealed in dry, room temperature[1] | Not specified | Not specified |

Synthesis

Postulated Experimental Protocol for the Synthesis of this compound

This protocol is based on established procedures for analogous compounds and should be adapted and optimized for the specific substrate.

Materials:

-

2-methyl-3-nitroaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Iodine (I₂)

-

Sodium Sulfite (Na₂SO₃)

-

Water (H₂O)

-

Ice

Procedure:

-

Diazotization:

-

In a flask, dissolve 2-methyl-3-nitroaniline in a mixture of water and concentrated sulfuric acid.

-

Cool the resulting solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 10 °C to form the diazonium salt.

-

-

Iodination:

-

In a separate flask, prepare a solution of potassium iodide and iodine in water.

-

Slowly add the cold diazonium salt solution in portions to the potassium iodide/iodine solution. Nitrogen gas evolution should be observed.

-

-

Work-up:

-

Once the nitrogen evolution ceases, gently warm the reaction mixture on a water bath to ensure the complete decomposition of the diazonium salt.

-

While still warm, add a solution of sodium sulfite to reduce any excess iodine.

-

Cool the mixture to room temperature to allow the product, this compound, to crystallize.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

-

Diagram 1: Postulated Synthesis of this compound

Caption: Synthetic pathway for this compound.

Spectroscopic Data

Detailed experimental ¹H and ¹³C NMR spectroscopic data for this compound are not available in the searched literature. However, data for the related isomers, 1-iodo-2-nitrobenzene and 1-iodo-3-nitrobenzene, can provide some reference.[6][7]

For 1-iodo-2-nitrobenzene in CDCl₃, proton signals are observed at approximately 8.04, 7.85, 7.49, and 7.28 ppm.[6] For nitrobenzene itself, the protons ortho to the nitro group are the most deshielded, followed by the para and then the meta protons.[8] In this compound, the electronic effects of the iodo, methyl, and nitro groups, along with their steric arrangement, will influence the chemical shifts of the three aromatic protons.

Reactivity and Applications in Drug Development

The reactivity of this compound is dictated by its three functional groups. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. The iodine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, making it a valuable building block for the synthesis of more complex molecules. The nitro group can also be readily reduced to an amino group, which can then be further functionalized.

While specific applications of this compound in drug development are not explicitly documented in the searched literature, its structural motifs are present in various pharmacologically active compounds. Halogenated nitroaromatics are common intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, the related compound 1-Bromo-2-methyl-3-nitrobenzene is described as a versatile building block for complex organic molecules, particularly as an intermediate for synthesizing Active Pharmaceutical Ingredients (APIs) targeting inflammatory and infectious diseases.[9] By analogy, this compound could potentially serve a similar role.

References

- 1. This compound | 41252-98-6 [sigmaaldrich.com]

- 2. 1-IODO-3-METHYL-2-NITROBENZENE | CymitQuimica [cymitquimica.com]

- 3. o-Iodonitrobenzene | C6H4INO2 | CID 69115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. prepchem.com [prepchem.com]

- 6. 1-Iodo-2-nitrobenzene(609-73-4) 1H NMR spectrum [chemicalbook.com]

- 7. 1-Iodo-3-nitrobenzene(645-00-1) 1H NMR [m.chemicalbook.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Chemical Properties of 1-Iodo-2-methyl-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Iodo-2-methyl-3-nitrobenzene, a substituted aromatic compound of interest in various fields of chemical research. This document collates available data on its molecular structure, physicochemical properties, and safety information.

Chemical Identity and Structure

This compound is an organic compound featuring an iodine atom, a methyl group, and a nitro group substituted on a benzene ring. The relative positions of these functional groups—iodo at position 1, methyl at position 2, and nitro at position 3—confer specific reactivity and physical properties to the molecule.

Chemical Identifiers

A summary of the key identifiers for this compound is presented in the table below.

| Identifier | Value |

| CAS Number | 41252-98-6[1][2][3] |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₇H₆INO₂[2][4] |

| Molecular Weight | 263.03 g/mol [2] |

| InChI | 1S/C7H6INO2/c1-5-6(8)3-2-4-7(5)9(10)11/h2-4H,1H3[1] |

| InChIKey | ZVAKFJFOGUFJON-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical and chemical properties of a compound are crucial for its application in synthesis and material science. The available data for this compound is summarized below.

| Property | Value |

| Physical Form | Solid[1] |

| Purity | 98%[1], 97.0%[5], 95.0%[4] |

| Storage Temperature | Room temperature, sealed in dry, dark place[1] |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the search results, a general and widely used method for the synthesis of related iodonitroaromatic compounds is the Sandmeyer reaction, involving the diazotization of a nitroaniline followed by iodide substitution. A representative protocol for the synthesis of the related compound, 1-iodo-2-nitrobenzene from o-nitroaniline, is described below.[6]

Synthesis of 1-Iodo-2-nitrobenzene from o-Nitroaniline:

-

Preparation of the Amine Salt Solution: 100 g of o-nitroaniline is combined with 1000 ml of water. To this suspension, 600 g of concentrated sulfuric acid is carefully added. The mixture is stirred until a clear solution is obtained.

-

Diazotization: The solution is cooled to 5°C. A solution of sodium nitrite is then added portion-wise, ensuring the reaction temperature does not exceed 10°C. This step generates the diazonium salt.

-

Iodination: In a separate vessel, a solution of 200 g of potassium iodide and 200 g of iodine in 200 ml of water is prepared. The previously prepared diazonium salt solution is added to this iodine solution in portions.

-

Reaction Completion and Work-up: The evolution of nitrogen gas indicates the progress of the reaction. Once the gas evolution ceases, the mixture is gently heated on a water bath.

-

Purification: While still warm, the mixture is treated with a sulfite solution to remove excess iodine. Upon cooling, the product, o-iodonitrobenzene, crystallizes and can be collected. The reported melting point for the product is 54°C.[6]

This protocol for a related isomer illustrates a common synthetic route that could likely be adapted for this compound, starting from 2-methyl-3-nitroaniline.

Visualized Workflows and Pathways

To better illustrate the relationships and processes involved with this compound, the following diagrams are provided.

Caption: Conceptual diagram of a Sandmeyer-type reaction for synthesizing iodonitrobenzene derivatives.

Caption: A generalized workflow for the synthesis and characterization of a chemical compound.

Safety and Handling

Safety is paramount when handling any chemical substance. The available safety information for this compound indicates that it should be handled with care.

| Safety Information | Details |

| Signal Word | Warning[1] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1] |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)[1] |

Users should always consult the full Safety Data Sheet (SDS) before handling this chemical and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

References

An In-depth Technical Guide to 1-Iodo-2-methyl-3-nitrobenzene

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and safety information for 1-Iodo-2-methyl-3-nitrobenzene, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Properties

This compound is a substituted aromatic compound containing iodine, a methyl group, and a nitro group attached to a benzene ring. Its specific substitution pattern dictates its chemical reactivity and physical properties.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. These values are crucial for its handling, application in synthesis, and analytical characterization.

| Property | Value | Reference |

| CAS Number | 41252-98-6 | [1][2][3][4] |

| Molecular Formula | C₇H₆INO₂ | [2][3][5] |

| Molecular Weight | 263.03 g/mol | [2][5] |

| Physical Form | Solid | [1] |

| Purity | 95% - 98% | [1][5][6][7] |

| IUPAC Name | This compound | [1] |

| InChI Key | ZVAKFJFOGUFJON-UHFFFAOYSA-N | [1] |

| SMILES | CC1=C(I)C=CC=C1--INVALID-LINK--=O | [3] |

Storage and Handling

Proper storage is essential to maintain the integrity of the compound.

| Parameter | Recommendation | Reference |

| Storage Temperature | Room Temperature | [1][3] |

| Storage Conditions | Keep in a dark place, sealed in a dry environment. | [1][3] |

Synthesis Protocol

The synthesis of this compound typically proceeds via a Sandmeyer-type reaction, which involves the diazotization of a corresponding aniline precursor followed by substitution with an iodide salt.

Experimental Methodology: Synthesis from 2-Methyl-3-nitroaniline

Materials:

-

2-Methyl-3-nitroaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Deionized Water

-

Ice

-

Sodium Thiosulfate solution (optional, for quenching)

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate (for drying)

Procedure:

-

Amine Salt Formation: Dissolve 2-methyl-3-nitroaniline in a mixture of concentrated sulfuric acid and water, ensuring complete protonation of the amine. Cool the resulting solution to 0-5 °C in an ice bath.

-

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine salt solution. The temperature must be strictly maintained below 5 °C to prevent the decomposition of the diazonium salt. Stir for 15-20 minutes after the addition is complete.

-

Iodination: In a separate flask, prepare a solution of potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous evolution of nitrogen gas will be observed.

-

Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and then gently heat it on a water bath (e.g., 50-60 °C) for approximately 30 minutes to ensure the complete decomposition of the diazonium intermediate.

-

Work-up and Isolation: Cool the reaction mixture. If a dark color due to excess iodine is present, a small amount of sodium thiosulfate solution can be added to decolorize it. The solid crude product is then collected by vacuum filtration.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography to yield pure this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation of the synthesized molecule. While specific spectra for this compound are not available in the searched literature, representative data from closely related isomers like 1-Iodo-2-nitrobenzene and 1-Iodo-3-nitrobenzene can provide expected peak characteristics.[11][12][13]

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons would appear as multiplets in the range of 7.0-8.5 ppm. The methyl group protons would appear as a singlet around 2.5 ppm. The integration would correspond to the number of protons. |

| ¹³C NMR | Aromatic carbons would appear in the range of 120-150 ppm. The carbon bearing the iodo group would be shifted upfield compared to the others, while the carbon attached to the nitro group would be shifted downfield. The methyl carbon would appear around 15-25 ppm. |

| IR Spectroscopy | Characteristic peaks would include strong asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro group at approximately 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. C-H stretching for the aromatic ring would be observed above 3000 cm⁻¹, and C=C stretching within the 1400-1600 cm⁻¹ range. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 263. Characteristic fragmentation patterns would include the loss of the nitro group (NO₂) and the iodine atom. |

Safety and Handling

This compound is a chemical that must be handled with appropriate safety precautions. The hazard information is generally extrapolated from safety data for similar nitroaromatic compounds.

Hazard Identification

| Hazard Class | Statement | GHS Code | Reference |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | H302, H312, H332 | [14][15] |

| Skin Irritation | Causes skin irritation. | H315 | [1][14][15] |

| Eye Irritation | Causes serious eye irritation. | H319 | [1][14][15] |

| Respiratory Irritation | May cause respiratory irritation. | H335 | [1][14] |

| Signal Word | Warning | [1][14][15] |

Personal Protective Equipment (PPE)

A logical workflow for ensuring safety when handling this compound is outlined below.

Potential Applications

As a functionalized nitroaromatic compound, this compound serves as a valuable building block in organic synthesis. The iodo- and nitro- groups are versatile functional handles for further chemical transformations.

-

Cross-Coupling Reactions: The iodine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.

-

Reduction of Nitro Group: The nitro group can be readily reduced to an amine, which is a key functional group in many pharmaceuticals and agrochemicals. This allows for the introduction of an amino group at a specific position.

-

Intermediate in Complex Synthesis: Due to its multiple functional groups, it is a useful intermediate for synthesizing more complex molecules with potential applications in material science and pharmaceutical development.[16]

References

- 1. This compound | 41252-98-6 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. 41252-98-6|this compound|BLD Pharm [bldpharm.com]

- 4. rndmate.com [rndmate.com]

- 5. 1-IODO-3-METHYL-2-NITROBENZENE | CymitQuimica [cymitquimica.com]

- 6. This compound | CAS#:41252-98-6 | Chemsrc [chemsrc.com]

- 7. 1-Iodo-3-methyl-2-nitrobenzene | CAS#:52414-99-0 | Chemsrc [chemsrc.com]

- 8. prepchem.com [prepchem.com]

- 9. reddit.com [reddit.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. 1-Iodo-2-nitrobenzene(609-73-4) 1H NMR spectrum [chemicalbook.com]

- 12. 1-Iodo-3-nitrobenzene | C6H4INO2 | CID 12574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 1-Iodo-3-nitrobenzene(645-00-1) 1H NMR spectrum [chemicalbook.com]

- 14. echemi.com [echemi.com]

- 15. fishersci.com [fishersci.com]

- 16. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Synthesis of 1-Iodo-2-methyl-3-nitrobenzene

This technical guide provides a comprehensive overview of a reliable synthetic pathway for 1-iodo-2-methyl-3-nitrobenzene, a valuable intermediate in various fields of chemical research and development. The described methodology is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the chemical processes.

Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a multi-step process commencing with the readily available starting material, o-toluidine. The overall strategy involves the protection of the reactive amino group, followed by regioselective nitration, deprotection, and finally, a Sandmeyer-type reaction to introduce the iodo substituent. This pathway ensures control over the regiochemistry and minimizes the formation of undesirable side products.

The five key stages of the synthesis are:

-

Acetylation of o-Toluidine: The amino group of o-toluidine is protected as an acetamide to prevent its oxidation and to control the regioselectivity of the subsequent nitration step.

-

Nitration of N-acetyl-o-toluidine: A nitro group is introduced onto the aromatic ring. The acetamido group directs the nitration primarily to the para position, but the formation of the desired 3-nitro isomer is also significant.

-

Hydrolysis of 2-methyl-3-nitroacetanilide: The protecting acetyl group is removed to regenerate the amino group, yielding 2-methyl-3-nitroaniline.

-

Diazotization of 2-methyl-3-nitroaniline: The primary aromatic amine is converted into a diazonium salt using nitrous acid at low temperatures.

-

Iodination of the Diazonium Salt: The diazonium group is replaced with iodine via a Sandmeyer-type reaction using potassium iodide.

Visualization of the Synthesis Pathway

The following diagram illustrates the complete synthetic route from o-toluidine to this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Acetylation of o-Toluidine

This procedure protects the amino group of o-toluidine.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| o-Toluidine | 107.15 | 10.7 g (10.7 mL) | 1.0 |

| Acetic Anhydride | 102.09 | 11.2 g (10.4 mL) | 1.1 |

| Glacial Acetic Acid | 60.05 | 25 mL | - |

| Water | 18.02 | 500 mL | - |

Equipment:

-

500 mL Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Beaker (1 L)

-

Büchner funnel and filtration flask

-

Magnetic stirrer and stir bar

Procedure:

-

In the 500 mL round-bottom flask, combine o-toluidine and glacial acetic acid.

-

Slowly add the acetic anhydride to the stirred mixture.

-

Attach the reflux condenser and heat the mixture to a gentle reflux for 30 minutes.

-

After reflux, allow the mixture to cool slightly before pouring it into a 1 L beaker containing 500 mL of cold water while stirring.

-

Cool the mixture in an ice bath to complete the precipitation of N-acetyl-o-toluidine.

-

Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold water.

-

Dry the product in a desiccator.

Step 2: Nitration of N-acetyl-o-toluidine

This step introduces the nitro group onto the aromatic ring.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| N-acetyl-o-toluidine | 149.19 | 14.9 g | 1.0 |

| Concentrated Sulfuric Acid (98%) | 98.08 | 30 mL | - |

| Concentrated Nitric Acid (70%) | 63.01 | 7.5 mL | ~1.2 |

| Ice | - | ~200 g | - |

Equipment:

-

250 mL Three-neck round-bottom flask

-

Dropping funnel

-

Thermometer

-

Ice/salt bath

-

Magnetic stirrer and stir bar

-

Büchner funnel and filtration flask

Procedure:

-

In the three-neck flask, dissolve N-acetyl-o-toluidine in concentrated sulfuric acid.

-

Cool the mixture to 0-5 °C using an ice/salt bath.

-

In a separate beaker, prepare the nitrating mixture by carefully and slowly adding concentrated nitric acid to a small amount of concentrated sulfuric acid, keeping the mixture cool.

-

Add the cold nitrating mixture dropwise to the stirred solution of N-acetyl-o-toluidine, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1 hour.

-

Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.

-

The crude product will be a mixture of isomers. The desired 2-methyl-3-nitroacetanilide can be separated by fractional crystallization or chromatography.

Step 3: Hydrolysis of 2-methyl-3-nitroacetanilide

This procedure removes the acetyl protecting group.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| 2-methyl-3-nitroacetanilide | 194.19 | 10.0 g | 1.0 |

| Concentrated Hydrochloric Acid (37%) | 36.46 | 30 mL | - |

| Water | 18.02 | 30 mL | - |

| Sodium Hydroxide Solution (10%) | 40.00 | As needed | - |

Equipment:

-

250 mL Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Beaker (500 mL)

-

Büchner funnel and filtration flask

-

pH paper

Procedure:

-

Place the 2-methyl-3-nitroacetanilide in the round-bottom flask and add the water and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 1 hour.

-

Cool the reaction mixture and pour it into a beaker containing ice.

-

Neutralize the solution by the slow addition of 10% sodium hydroxide solution until the pH is approximately 7-8.

-

The 2-methyl-3-nitroaniline will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 4 & 5: Diazotization and Iodination of 2-methyl-3-nitroaniline

This two-part procedure first forms the diazonium salt and then substitutes it with iodine.[1]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| 2-methyl-3-nitroaniline | 152.15 | 7.6 g | 1.0 |

| Concentrated Hydrochloric Acid (37%) | 36.46 | 15 mL | ~3.5 |

| Sodium Nitrite (NaNO₂) | 69.00 | 3.8 g | 1.1 |

| Potassium Iodide (KI) | 166.00 | 9.1 g | 1.1 |

| Water | 18.02 | ~100 mL | - |

Equipment:

-

250 mL Beaker or flask

-

Ice/salt bath

-

Thermometer

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Büchner funnel and filtration flask

Procedure:

-

Diazotization:

-

Suspend 2-methyl-3-nitroaniline in a mixture of concentrated hydrochloric acid and water in a beaker.

-

Cool the suspension to 0-5 °C in an ice/salt bath with constant stirring.

-

Dissolve sodium nitrite in a small amount of cold water and add this solution dropwise to the amine suspension, keeping the temperature below 5 °C.

-

Stir the mixture for an additional 15-30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

-

-

Iodination:

-

In a separate beaker, dissolve potassium iodide in a small amount of water.

-

Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with stirring. Nitrogen gas will evolve.

-

Allow the mixture to warm to room temperature and then gently warm it on a water bath for about 15 minutes to ensure complete reaction.

-

Cool the mixture to room temperature. The crude this compound will precipitate as a solid.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol.

-

Experimental Workflow Visualization

The following diagram outlines the workflow for the critical diazotization and iodination steps.

Quantitative and Characterization Data

The following tables summarize the key quantitative and characterization data for the synthesis of this compound.

Table 1: Summary of Reactants and Expected Yields

| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |

| 1 | o-Toluidine | Acetic Anhydride | N-acetyl-o-toluidine | 90-95 |

| 2 | N-acetyl-o-toluidine | HNO₃, H₂SO₄ | 2-methyl-3-nitroacetanilide | 40-50 (of desired isomer) |

| 3 | 2-methyl-3-nitroacetanilide | HCl, H₂O | 2-methyl-3-nitroaniline | 85-95 |

| 4 & 5 | 2-methyl-3-nitroaniline | NaNO₂, KI | This compound | 70-80 |

Note: Yields are estimates based on literature for similar reactions and may vary depending on experimental conditions and purification efficiency.

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₇H₆INO₂ |

| Molar Mass | 263.03 g/mol |

| Appearance | Pale yellow solid |

| Melting Point | Not readily available, estimated to be in the range of other iodonitrotoluenes (e.g., 64-68 °C for 2-iodo-3-nitrotoluene).[2] |

| ¹H NMR (CDCl₃, predicted) | δ (ppm): ~7.8-8.2 (m, 2H, Ar-H), ~7.2-7.5 (m, 1H, Ar-H), ~2.5 (s, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, predicted) | δ (ppm): ~150 (C-NO₂), ~140 (C-CH₃), ~135 (Ar-CH), ~130 (Ar-CH), ~125 (Ar-CH), ~95 (C-I), ~25 (-CH₃) |

| IR (KBr, cm⁻¹) | ~3100-3000 (Ar C-H), ~1530 & ~1350 (asymmetric and symmetric NO₂ stretch), ~800-700 (Ar C-H bend) |

| Mass Spectrum (m/z) | M⁺ at 263, fragments corresponding to loss of NO₂, I, and CH₃. |

Safety Precautions

-

Corrosive Acids: Concentrated sulfuric acid, nitric acid, and hydrochloric acid are highly corrosive and should be handled with extreme care in a fume hood, using appropriate personal protective equipment (PPE) including gloves, lab coat, and safety goggles.

-

Nitration Reaction: The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions.

-

Diazonium Salts: Diazonium salts can be explosive when isolated and dry. They should be prepared at low temperatures and used immediately in solution.

-

Toxic Compounds: o-Toluidine and its nitro derivatives are toxic. Avoid inhalation, ingestion, and skin contact.

This guide provides a robust framework for the synthesis of this compound. Researchers should always consult original literature and adhere to all laboratory safety protocols when carrying out these procedures.

References

Spectroscopic Data and Analysis of 1-Iodo-2-methyl-3-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-iodo-2-methyl-3-nitrobenzene. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on the analysis of structurally similar molecules and established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of isomers such as 1-iodo-2-nitrobenzene, 1-iodo-3-nitrobenzene, and substituted nitrobenzenes, offering a reliable estimation for analytical and research purposes.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.6 - 7.8 | d | 1H | H-6 |

| ~ 7.4 - 7.6 | t | 1H | H-5 |

| ~ 7.2 - 7.4 | d | 1H | H-4 |

| ~ 2.5 | s | 3H | -CH₃ |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 | C-NO₂ |

| ~ 140 | C-I |

| ~ 135 | C-CH₃ |

| ~ 130 | C-H (aromatic) |

| ~ 128 | C-H (aromatic) |

| ~ 125 | C-H (aromatic) |

| ~ 20 | -CH₃ |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2950 - 2850 | Medium | Aliphatic C-H stretch (-CH₃) |

| ~ 1530 - 1500 | Strong | Asymmetric NO₂ stretch |

| ~ 1350 - 1330 | Strong | Symmetric NO₂ stretch |

| ~ 1600, 1475 | Medium-Strong | Aromatic C=C stretch |

| ~ 800 - 700 | Strong | C-H out-of-plane bending |

| ~ 600 - 500 | Medium | C-I stretch |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 263 | High | [M]⁺ (Molecular Ion) |

| 246 | Medium | [M - OH]⁺ |

| 217 | Medium | [M - NO₂]⁺ |

| 139 | High | [M - I]⁺ |

| 91 | Medium | [C₇H₇]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Ionization Method: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure of this compound by identifying the chemical environment of its hydrogen and carbon atoms.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

-

Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a significantly higher number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference both spectra to the TMS signal (0 ppm) or the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with a diamond or germanium ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the corresponding mass spectrum to identify the molecular ion and major fragment ions.

Visualizations

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

An In-Depth Technical Guide to the Physical Properties of 1-Iodo-2-methyl-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1-Iodo-2-methyl-3-nitrobenzene, a key chemical intermediate. The document outlines its core physicochemical characteristics and provides standardized experimental protocols for their determination.

Core Technical Summary

This compound is an aromatic organic compound with the chemical formula C₇H₆INO₂. It is classified as a solid at room temperature. Its structure incorporates an iodine atom, a methyl group, and a nitro group on a benzene ring, making it a valuable precursor in various synthetic applications.

Data Presentation: Physical Properties

The quantitative physical data for this compound and related compounds are summarized below. Direct experimental values for the target compound are limited in the available literature; therefore, data for structurally similar molecules are provided for comparative context.

| Property | Value for this compound | Contextual Data for Related Compounds |

| CAS Number | 41252-98-6[1][2][3] | - |

| Molecular Formula | C₇H₆INO₂[4] | - |

| Molecular Weight | 263.03 g/mol | 1-Iodo-3-nitrobenzene: 249.01 g/mol [5] |

| Physical Form | Solid | 1-Iodo-3-nitrobenzene: Prisms or tan solid[5][6] |

| Melting Point | Data not available in search results | 2-Iodo-1-methyl-3-nitrobenzene: 62-69 °C[7]Methyl 2-iodo-3-nitrobenzoate: 61 °C[8]1-Iodo-3-nitrobenzene: 36-38 °C[5][6] |

| Boiling Point | Data not available in search results | 1-Iodo-3-nitrobenzene: 280 °C (536 °F) at 760 mmHg[5]Methyl 2-iodo-3-nitrobenzoate: 342.1 °C (Predicted)[8] |

| Density | Data not available in search results | Methyl 2-iodo-3-nitrobenzoate: 1.904 g/cm³ (Predicted)[8] |

| Solubility | Data not available in search results | General nitroaromatics are soluble in organic solvents (e.g., ethanol, ether) and sparingly soluble in water. |

Experimental Protocols

The following sections detail the standard laboratory methodologies for determining the key physical properties of solid organic compounds like this compound.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a critical indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a glass capillary tube (sealed at one end) to a height of 1-2 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated melting point apparatus.

-

Heating: The apparatus is heated slowly, typically at a rate of 1-2°C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

-

Reporting: The melting point is reported as the range from T1 to T2.

Determination of Boiling Point

While this compound is a solid at room temperature, determining the boiling point of its liquid phase is a fundamental characterization step.

Methodology:

-

Sample Preparation: A small amount of the substance (a few milliliters) is placed into a small test tube, often a fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted into the liquid within the fusion tube.

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer and heated uniformly in a heating block or Thiele tube.

-

Observation: As the liquid is heated, trapped air in the capillary tube will expand and exit as a stream of bubbles. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary's open end.

Determination of Density

Density, the mass per unit volume, is another important physical constant. For a solid, this can be determined by displacement.

Methodology:

-

Mass Measurement: A known mass of the solid compound is accurately weighed using an analytical balance.

-

Volume Measurement by Displacement: A graduated cylinder is filled with a liquid in which the solid is insoluble (e.g., a non-polar solvent). The initial volume is recorded.

-

Displacement: The weighed solid is carefully added to the graduated cylinder, and the new volume is recorded. The difference between the final and initial volumes gives the volume of the solid.

-

Calculation: Density is calculated by dividing the mass of the solid by its measured volume (ρ = m/V).

Determination of Solubility (Qualitative)

Understanding a compound's solubility is crucial for purification, reaction setup, and formulation.

Methodology:

-

Sample Preparation: A small, measured amount of this compound (e.g., ~10 mg) is placed into a small test tube.

-

Solvent Addition: A small volume of the test solvent (e.g., 1 mL) is added to the test tube.

-

Observation: The mixture is vigorously shaken or agitated. The compound is classified as "soluble" if it completely dissolves to form a homogeneous solution. It is "insoluble" if it remains as a separate phase.

-

Systematic Testing: This procedure is repeated with a range of solvents of varying polarity, such as water (polar, protic), ethanol (polar, protic), acetone (polar, aprotic), and hexane (non-polar), to create a solubility profile.

Mandatory Visualization

The synthesis of this compound typically follows a Sandmeyer-type reaction pathway, starting from the corresponding aniline derivative. The logical workflow for this synthesis is depicted below.

Caption: Generalized synthetic workflow for this compound.

References

- 1. This compound | CAS#:41252-98-6 | Chemsrc [chemsrc.com]

- 2. 41252-98-6|this compound|BLD Pharm [bldpharm.com]

- 3. rndmate.com [rndmate.com]

- 4. 1-IODO-3-METHYL-2-NITROBENZENE | CymitQuimica [cymitquimica.com]

- 5. 1-Iodo-3-nitrobenzene | C6H4INO2 | CID 12574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Iodo-3-nitrobenzene - Hazardous Agents | Haz-Map [haz-map.com]

- 7. chemimpex.com [chemimpex.com]

- 8. METHYL 2-IODO-3-NITROBENZOATE CAS#: 93415-79-3 [m.chemicalbook.com]

In-Depth Technical Guide to the Safety and Handling of 1-Iodo-2-methyl-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-Iodo-2-methyl-3-nitrobenzene (CAS No. 41252-98-6), a chemical intermediate used in various research and development applications. Due to the limited availability of specific toxicological data for this compound, this guide incorporates information from closely related nitroaromatic compounds to provide a thorough overview of potential hazards and safe handling procedures.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is provided below. This information is crucial for the safe design of experiments and for understanding the substance's behavior under various conditions.

| Property | Value | Reference |

| CAS Number | 41252-98-6 | |

| Molecular Formula | C₇H₆INO₂ | |

| Molecular Weight | 263.03 g/mol | [1] |

| Appearance | Solid | |

| Boiling Point | 288.91°C at 760 mmHg | |

| Flash Point | 128.528°C | |

| Density | 1.884 g/cm³ | |

| Refractive Index | 1.644 | |

| Storage Temperature | Room temperature, keep in a dark place, sealed in dry conditions. | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following GHS hazard statements and pictograms are based on available supplier information.

Signal Word: Warning

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Based on data for the related compound 1-Iodo-3-nitrobenzene, additional hazards may be present and should be considered:

-

Flammable Solid. [2]

-

Harmful if swallowed. [2]

-

Harmful in contact with skin. [2]

-

Harmful if inhaled. [2]

Symptoms of exposure to similar compounds include methemoglobinemia and cyanosis.[3]

Experimental Protocols: Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

| Body Part | Protection | Specifications and Best Practices |

| Eyes/Face | Safety goggles and face shield | Chemical splash goggles meeting ANSI Z87.1 or EN166 standards are required. A face shield should be worn over goggles when there is a significant risk of splashing. |

| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Regularly inspect gloves for signs of degradation or perforation and replace them immediately if compromised. |

| Body | Flame-resistant lab coat | A flame-resistant lab coat, fully buttoned, is required. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat. |

| Respiratory | NIOSH-approved respirator | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or if aerosols or dust are generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |

Engineering Controls

-

Work should be conducted in a well-ventilated laboratory, with a certified chemical fume hood being the preferred environment.

-

Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

-

Keep away from heat, sparks, open flames, and other ignition sources.[2]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[3]

-

Keep in a dark place as the compound may be light-sensitive.

Accidental Release Measures and Disposal

Spill Cleanup

A detailed workflow for handling a small spill is outlined below. For large spills, evacuate the area and contact emergency services.

References

An In-depth Technical Guide on the Solubility Profile of 1-Iodo-2-methyl-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 1-iodo-2-methyl-3-nitrobenzene. Due to the limited availability of specific quantitative solubility data for this compound in publicly available literature, this guide focuses on a qualitative assessment based on the principles of chemical structure and analogy to similar molecules. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a solid organic compound is provided, along with a visual representation of the experimental workflow.

Physicochemical Properties and Qualitative Solubility Assessment

This compound is a substituted aromatic compound. Its molecular structure, featuring a nonpolar benzene ring substituted with a methyl group, a bulky iodine atom, and a polar nitro group, dictates its solubility behavior. The general principle of "like dissolves like" provides a strong indication of its solubility in various solvents. The large, nonpolar surface area of the molecule suggests that it will be sparingly soluble in polar solvents like water. Conversely, it is expected to be soluble in a range of organic solvents, particularly those with low to moderate polarity.

The table below summarizes the known physical properties of this compound and the qualitative solubility of structurally related compounds, which serves as a reasonable proxy for estimating its solubility profile.

| Property | Value / Observation |

| Molecular Formula | C₇H₆INO₂ |

| Molecular Weight | 263.03 g/mol |

| Appearance | Solid (predicted) |

| Water Solubility | Expected to be very low / insoluble.[1][2][3] |

| Solubility in Organic Solvents | |

| Ethanol | Expected to be soluble.[1][4] |

| Ether (Diethyl ether) | Expected to be soluble.[1][4] |

| Acetone | Expected to be soluble.[1][4][5] |

| Benzene | Expected to be soluble.[2][3][4] |

| Chloroform | Expected to be soluble.[4][6] |

| Ethyl Acetate | Expected to be soluble.[2][6] |

| Hexane | Expected to have moderate to low solubility.[2] |

| Toluene | Expected to be soluble.[4] |

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for the experimental determination of the equilibrium solubility of a solid organic compound such as this compound. This method is based on the shake-flask method, which is considered the gold standard for solubility measurements.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected solvents of high purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

-

Preparation of the Test Substance: Ensure the this compound is a finely ground powder to maximize the surface area for dissolution.

-

Sample Preparation: a. Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved. b. To each vial, add a known volume of the desired solvent.

-

Equilibration: a. Securely cap the vials to prevent solvent evaporation. b. Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). c. Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Sample Collection and Preparation for Analysis: a. After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. b. Carefully withdraw a sample of the supernatant using a syringe. c. Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids. This step must be performed quickly to avoid temperature changes that could affect solubility. d. Dilute the filtered, saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantitative Analysis: a. Prepare a series of standard solutions of this compound of known concentrations. b. Analyze the standard solutions using a validated analytical method (e.g., HPLC) to generate a calibration curve. c. Analyze the diluted sample solution under the same conditions. d. Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

-

Calculation of Solubility: a. Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. b. Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

References

An In-depth Technical Guide to 1-Iodo-2-methyl-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodo-2-methyl-3-nitrobenzene is a substituted aromatic compound with the chemical formula C₇H₆INO₂. Its structure, featuring an iodine atom, a methyl group, and a nitro group on a benzene ring, makes it a versatile intermediate in organic synthesis. The presence of these functional groups at specific positions (ortho, meta, and para to each other) imparts unique reactivity, making it a valuable building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical properties, synthesis, potential applications, and safety information.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 41252-98-6 | [1][2][3] |

| Molecular Formula | C₇H₆INO₂ | [1][3] |

| Molecular Weight | 263.03 g/mol | [1][3] |

| IUPAC Name | This compound | [4] |

| Physical Form | Solid | [4] |

| Purity | ≥98% (typical) | [3][4] |

| Storage | Keep in a dark place, sealed in dry, room temperature. | [4] |

Synthesis

The primary synthetic route to this compound involves a Sandmeyer-type reaction, starting from the corresponding aniline derivative, 2-methyl-3-nitroaniline. The synthesis proceeds via two key steps: diazotization of the amine, followed by the introduction of iodine. While a specific, detailed experimental protocol for this compound is not extensively documented in peer-reviewed journals, the procedure can be reliably inferred from established methods for analogous compounds.[5][6][7] A patent application mentions the diazotization of 2-methyl-3-nitroaniline, confirming the feasibility of this starting material.[8]

Experimental Protocol: Synthesis of this compound

The following protocol is a generalized procedure based on the synthesis of similar iodo-nitro-aromatic compounds.[5][6]

Step 1: Diazotization of 2-Methyl-3-nitroaniline

-

In a flask equipped with a mechanical stirrer and a thermometer, suspend 2-methyl-3-nitroaniline in an aqueous solution of a strong mineral acid (e.g., hydrochloric acid or sulfuric acid).

-

Cool the suspension to 0-5 °C in an ice-salt bath. It is crucial to maintain this low temperature throughout the reaction.[9]

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred suspension. The addition rate should be controlled to keep the temperature below 5 °C.[9]

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt. The reaction mixture should become a clear, yellowish solution.[9]

Step 2: Iodination

-

In a separate beaker, prepare a solution of potassium iodide (KI) in water.

-

Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. The addition will result in the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring until the evolution of nitrogen ceases.

-

The crude this compound will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash it with cold water to remove any inorganic salts.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure compound.

Synthesis Workflow

Caption: A logical workflow for the synthesis of this compound.

Applications in Research and Development

This compound serves as a valuable intermediate in organic synthesis, with potential applications in medicinal chemistry and materials science.[10] The presence of three distinct functional groups provides multiple reaction sites for further chemical transformations.

-

Nitro Group: The nitro group can be readily reduced to an amino group, which is a key functional group in many pharmaceuticals and bioactive molecules. This transformation opens up possibilities for the synthesis of a wide range of derivatives.[11]

-

Iodine Atom: The iodine atom is an excellent leaving group in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, allowing for the construction of complex molecular scaffolds.[12][13]

-

Methyl Group: The methyl group can influence the electronic properties and steric environment of the molecule, which can be important for tuning the reactivity and biological activity of its derivatives.

While specific examples of drugs developed directly from this compound are not prominent in the literature, its structural motifs are present in various classes of bioactive compounds. Nitroaromatic compounds, in general, are used in the synthesis of pharmaceuticals, agrochemicals, and dyes.[11][14] The bromo-analogue, 1-Bromo-2-methyl-3-nitrobenzene, is noted as a crucial intermediate for synthesizing various APIs, particularly those targeting inflammatory and infectious diseases.[11] This suggests that this compound could be a valuable precursor for similar applications.

Potential Reaction Pathways

Caption: Potential reaction pathways for this compound.

Spectroscopic Data

Experimentally obtained spectroscopic data for this compound are not widely available in public databases. However, data for the closely related isomers, 1-iodo-2-nitrobenzene and 1-iodo-3-nitrobenzene, can provide a useful reference for predicting the spectral characteristics of the target molecule.

| Spectroscopic Data for Related Isomers | |

| 1-Iodo-2-nitrobenzene (CAS: 609-73-4) | ¹H NMR (300 MHz, CCl₄): δ 7.99 (d), 7.80 (d), 7.36 (t), 7.29 (t) ppm.[1] ¹³C NMR: Data available.[6] MS (GC-MS): Available.[15] FTIR: Available.[16] |

| 1-Iodo-3-nitrobenzene (CAS: 645-00-1) | ¹H NMR: Data available.[17] ¹³C NMR: Data available.[18] MS (GC-MS): m/z 249 (M+), 203, 127, 76, 50.[19] FTIR: Available.[19][20] |

Based on the structure of this compound, the following characteristic peaks would be expected in its spectra:

-

¹H NMR: A singlet for the methyl protons, and signals in the aromatic region for the three benzene ring protons, with coupling patterns determined by their relative positions.

-

¹³C NMR: Seven distinct signals corresponding to the seven carbon atoms in the molecule.

-

IR Spectroscopy: Characteristic absorption bands for the C-H stretching of the aromatic ring and the methyl group, C=C stretching of the aromatic ring, and strong symmetric and asymmetric stretching vibrations of the nitro group (typically around 1530 and 1350 cm⁻¹). The C-I stretching vibration would appear in the fingerprint region.

-

Mass Spectrometry: A molecular ion peak at m/z 263, along with characteristic fragmentation patterns including the loss of the nitro group and the iodine atom.

Safety Information

This compound should be handled with care in a laboratory setting. The following safety information is based on data provided by chemical suppliers.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| Skin Irritant | GHS07 | Warning | H315: Causes skin irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |

| Eye Irritant | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||

| Respiratory Irritant | H335: May cause respiratory irritation. |

Handling Precautions:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable chemical intermediate with significant potential for use in the synthesis of complex organic molecules. Its preparation via the diazotization of 2-methyl-3-nitroaniline followed by iodination is a well-established synthetic route for analogous compounds. The presence of reactive nitro and iodo functionalities makes it a versatile building block for creating diverse molecular architectures, particularly in the fields of medicinal chemistry and materials science. While detailed experimental data and specific applications in drug development are not yet widely published, the chemistry of this compound suggests it is a promising substrate for further research and development. As with all chemical reagents, appropriate safety precautions should be taken during its handling and use.

References

- 1. 1-Iodo-2-nitrobenzene(609-73-4) 1H NMR spectrum [chemicalbook.com]

- 2. anaxlab.com [anaxlab.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 41252-98-6 [sigmaaldrich.com]

- 5. prepchem.com [prepchem.com]

- 6. 1-Iodo-2-nitrobenzene(609-73-4) 13C NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. EP0918220A1 - Diazonium ion assay reagents and methods for their use - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. Buy this compound | 41252-98-6 [smolecule.com]

- 11. nbinno.com [nbinno.com]

- 12. chemimpex.com [chemimpex.com]

- 13. chemimpex.com [chemimpex.com]

- 14. prezi.com [prezi.com]

- 15. spectrabase.com [spectrabase.com]

- 16. dev.spectrabase.com [dev.spectrabase.com]

- 17. 1-Iodo-3-nitrobenzene(645-00-1) 1H NMR spectrum [chemicalbook.com]

- 18. spectrabase.com [spectrabase.com]

- 19. 1-Iodo-3-nitrobenzene | C6H4INO2 | CID 12574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. spectrabase.com [spectrabase.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Iodo-2-methyl-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 1-iodo-2-methyl-3-nitrobenzene from 2-methyl-3-nitroaniline. The described method is a variation of the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting primary arylamines into a wide array of functionalized aromatic compounds. The protocol involves a two-step, one-pot process: the diazotization of 2-methyl-3-nitroaniline to form an intermediate diazonium salt, followed by its subsequent reaction with potassium iodide to yield the desired iodinated product. This synthesis is crucial for the development of various pharmaceutical intermediates and fine chemicals where a substituted iodo-nitroaromatic scaffold is required.

Introduction

The conversion of primary aromatic amines to diazonium salts, and their subsequent substitution, is a fundamental and versatile transformation in organic synthesis.[1][2] The process, known as a diazotization-substitution reaction, allows for the introduction of a wide range of substituents onto an aromatic ring that are often difficult to install directly.[1][3] The synthesis of this compound from 2-methyl-3-nitroaniline is a classic example of this methodology.

The reaction proceeds in two key stages:

-

Diazotization: 2-methyl-3-nitroaniline is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like sulfuric acid (H₂SO₄), at low temperatures (0–5 °C). This converts the primary amino group into a highly reactive diazonium salt (-N₂⁺).[2][4] Maintaining a low temperature is critical, as aryl diazonium salts are unstable and can decompose at higher temperatures, leading to side reactions and reduced yields.[5][6]

-

Iodination: The resulting diazonium salt solution is then treated with a solution of potassium iodide (KI). The iodide ion (I⁻) acts as a nucleophile, displacing the dinitrogen gas (N₂), a very stable leaving group, to form the carbon-iodine bond.[4][5]

This protocol provides a detailed, step-by-step guide for performing this synthesis in a laboratory setting.

Data Presentation

Reactant and Product Properties

| Compound | Molar Mass ( g/mol ) | CAS Number | Formula | Physical Form |

| 2-Methyl-3-nitroaniline | 152.15 | 603-83-8 | C₇H₈N₂O₂ | Yellow powder/needles |

| This compound | 263.03 | 41252-98-6 | C₇H₆INO₂ | Solid |

| Sulfuric Acid (conc.) | 98.08 | 7664-93-9 | H₂SO₄ | Liquid |

| Sodium Nitrite | 69.00 | 7632-00-0 | NaNO₂ | Solid |

| Potassium Iodide | 166.00 | 7681-11-0 | KI | Solid |

Source: PubChem[7], NIST WebBook[8], Santa Cruz Biotechnology[9], Sigma-Aldrich[10]

Stoichiometry and Reagent Quantities (Illustrative Scale)

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass (g) | Volume (mL) | Molar Eq. |

| 2-Methyl-3-nitroaniline | 152.15 | 50.0 | 7.61 | - | 1.0 |

| Sulfuric Acid (98%) | 98.08 | ~200 | 19.6 | 10.7 | ~4.0 |

| Sodium Nitrite | 69.00 | 55.0 | 3.80 | - | 1.1 |

| Potassium Iodide | 166.00 | 75.0 | 12.45 | - | 1.5 |

| Deionized Water | 18.02 | - | - | 100 + 20 + 30 | - |

Experimental Protocols

Materials and Equipment

-

Glassware: 500 mL three-necked round-bottom flask, 250 mL beaker, 100 mL dropping funnel, thermometer (-10 to 110 °C), magnetic stirrer, Buchner funnel, and filter flask.

-

Reagents: 2-methyl-3-nitroaniline, concentrated sulfuric acid (98%), sodium nitrite, potassium iodide, urea (or sulfamic acid), sodium thiosulfate, deionized water, and a suitable recrystallization solvent (e.g., ethanol or isopropanol).

-

Equipment: Magnetic stir plate, ice bath, heating mantle, vacuum filtration setup.

Step 1: Preparation of the Diazonium Salt Solution

-

In the 500 mL three-necked flask, combine 100 mL of deionized water and carefully add 10.7 mL (19.6 g) of concentrated sulfuric acid while stirring and cooling in an ice bath.

-

To this cold acid solution, slowly add 7.61 g (50.0 mmol) of 2-methyl-3-nitroaniline in small portions. Stir the mixture until the aniline is completely dissolved, forming 2-methyl-3-nitroanilinium sulfate. Maintain the temperature at or below 5 °C throughout this process.

-

In a separate 250 mL beaker, prepare a solution of 3.80 g (55.0 mmol) of sodium nitrite in 20 mL of deionized water. Cool this solution in the ice bath.

-

Fill the dropping funnel with the cold sodium nitrite solution. Add the nitrite solution dropwise to the stirred aniline sulfate solution over 30-45 minutes.[2]

-

Crucial: Monitor the reaction temperature closely and maintain it between 0 and 5 °C. The reaction is exothermic.[2][11] A rise in temperature can lead to the decomposition of the diazonium salt.[6]

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete diazotization.

-

(Optional but recommended) To destroy any excess nitrous acid, add a small amount of urea or sulfamic acid portion-wise until effervescence (N₂ gas) ceases.[2][4]

Step 2: Iodination of the Diazonium Salt

-

In a separate beaker, dissolve 12.45 g (75.0 mmol) of potassium iodide in 30 mL of deionized water.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring.

-

A vigorous evolution of nitrogen gas will occur, and a dark precipitate of the crude product will form.[4] Control the rate of addition to keep the foaming manageable.

-

After the addition is complete, allow the mixture to stand for 10-15 minutes and then gently warm it on a water bath (around 50-60 °C) for 30 minutes to ensure the complete decomposition of the diazonium intermediate.[11][12]

Step 3: Isolation and Purification

-

Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

-

Collect the crude solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with cold deionized water. To remove any residual iodine, wash the solid with a small amount of cold aqueous sodium thiosulfate solution, followed by another wash with cold water.

-

Recrystallize the crude this compound from a suitable solvent like ethanol or isopropanol to obtain the purified product.[4]

-

Dry the purified crystals, weigh them, and calculate the percentage yield. Characterize the product using appropriate analytical techniques (e.g., melting point, NMR, IR spectroscopy).

Visualized Workflow and Reaction Pathway

Caption: Experimental workflow for the synthesis of this compound.

Caption: Key chemical transformations in the synthesis pathway.

References

- 1. Diazotisation [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. reddit.com [reddit.com]

- 4. scribd.com [scribd.com]

- 5. Solved Exp 18 p-iodo nitrobenzene 3 pts each for # 1 - 5 and | Chegg.com [chegg.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. 2-Methyl-3-nitroaniline | C7H8N2O2 | CID 11783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Methyl-3-nitroaniline [webbook.nist.gov]

- 9. scbt.com [scbt.com]

- 10. This compound | 41252-98-6 [sigmaaldrich.com]

- 11. prepchem.com [prepchem.com]

- 12. prepchem.com [prepchem.com]

Application Notes and Protocols for Suzuki Coupling Reactions with 1-Iodo-2-methyl-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Suzuki-Miyaura cross-coupling reaction utilizing 1-Iodo-2-methyl-3-nitrobenzene as a key substrate. This sterically hindered and electronically deactivated aryl iodide presents unique challenges and opportunities in the synthesis of novel biaryl scaffolds. The resulting 2-methyl-3-nitrobiphenyl derivatives are of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities associated with nitroaromatic and biphenyl compounds.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The reaction typically involves the palladium-catalyzed coupling of an organoboron reagent, such as a boronic acid, with an organic halide. This compound is a valuable building block that, upon successful coupling, yields substituted nitrobiphenyls. These products can serve as precursors for a variety of biologically active molecules, including those with potential antimicrobial, anti-inflammatory, and anticancer properties. The nitro group, while deactivating, also serves as a versatile handle for further functionalization, such as reduction to an amine, enabling the synthesis of diverse compound libraries for drug development.

Data Presentation: Suzuki Coupling of this compound with Various Arylboronic Acids

The following table summarizes representative reaction conditions and expected yields for the Suzuki coupling of this compound with a selection of arylboronic acids. Given the sterically hindered nature of the aryl iodide, the choice of catalyst, ligand, and base is crucial for achieving high yields. The data presented is a composite based on typical conditions for challenging Suzuki couplings.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | 75-85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 70-80 |

| 3 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | DMF/H₂O (8:1) | 90 | 18 | 65-75 |

| 4 | 4-Formylphenylboronic acid | PdCl₂(dppf) (2) | - | Na₂CO₃ | Acetonitrile/H₂O (5:1) | 80 | 24 | 60-70 |

| 5 | 2-Methylphenylboronic acid | Pd(OAc)₂ (3) | P(t-Bu)₃ (6) | t-BuOK | THF | 70 | 24 | 55-65 |

Experimental Protocols

General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a detailed methodology for a typical Suzuki coupling reaction of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, or PdCl₂(dppf)) (1-5 mol%)

-

Phosphine ligand (if required, e.g., SPhos, XPhos, P(t-Bu)₃) (2-10 mol%)

-

Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃, or t-BuOK) (2-3 equiv)

-

Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF, Acetonitrile, THF)

-

Degassed water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating plate

-

Thin Layer Chromatography (TLC) plates

-

Silica gel for column chromatography

-

Ethyl acetate, hexanes, brine

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst, the phosphine ligand (if applicable), and the base.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous and degassed solvent, followed by degassed water if a biphasic system is used.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 70-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-methyl-3-nitrobiphenyl derivative.

Visualizations

Experimental Workflow

Caption: Step-by-step workflow for the Suzuki coupling experiment.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Application Notes and Protocols for the Sonogashira Coupling of 1-Iodo-2-methyl-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction